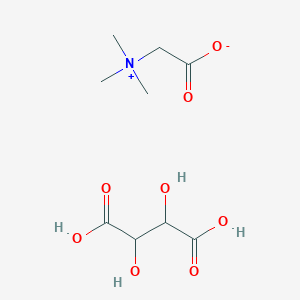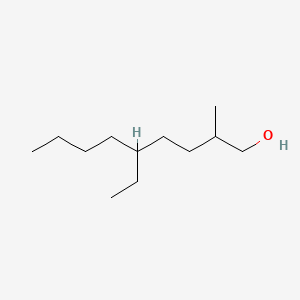![molecular formula C20H24N4O3 B13812525 N-Butyl-4-[(4-nitrophenyl)azo]-N-propylbenzamide](/img/structure/B13812525.png)
N-Butyl-4-[(4-nitrophenyl)azo]-N-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-4-[(4-nitrophenyl)azo]-N-propylbenzamide is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a butyl group, a nitrophenyl azo group, and a propylbenzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-4-[(4-nitrophenyl)azo]-N-propylbenzamide typically involves the azo coupling reaction between a diazonium salt and an aromatic amine. The general synthetic route includes the following steps:
Diazotization: An aromatic amine, such as 4-nitroaniline, is treated with nitrous acid to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-butyl-N-propylbenzamide under controlled conditions to form the azo compound.
The reaction conditions often involve maintaining a low temperature to stabilize the diazonium salt and using a suitable solvent to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyl-4-[(4-nitrophenyl)azo]-N-propylbenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The azo group can be oxidized under specific conditions to form different products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products Formed
Reduction: Formation of N-Butyl-4-[(4-aminophenyl)azo]-N-propylbenzamide.
Oxidation: Formation of various oxidized azo compounds.
Substitution: Introduction of halogen or nitro groups on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
N-Butyl-4-[(4-nitrophenyl)azo]-N-propylbenzamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-Butyl-4-[(4-nitrophenyl)azo]-N-propylbenzamide involves its interaction with specific molecular targets. The compound’s azo group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Hexyl-4-[(4-nitrophenyl)azo]-N-propylbenzamide
- N-Ethyl-4-[(4-nitrophenyl)azo]-N-propylbenzamide
- N-(2-Ethylbutyl)-4-[(4-nitrophenyl)azo]-N-propylbenzamide
Uniqueness
N-Butyl-4-[(4-nitrophenyl)azo]-N-propylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butyl and propyl substituents influence its solubility, reactivity, and interaction with biological targets, distinguishing it from similar compounds.
Eigenschaften
Molekularformel |
C20H24N4O3 |
|---|---|
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
N-butyl-4-[(4-nitrophenyl)diazenyl]-N-propylbenzamide |
InChI |
InChI=1S/C20H24N4O3/c1-3-5-15-23(14-4-2)20(25)16-6-8-17(9-7-16)21-22-18-10-12-19(13-11-18)24(26)27/h6-13H,3-5,14-15H2,1-2H3 |
InChI-Schlüssel |
IISLILCIGLPVAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCC)C(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



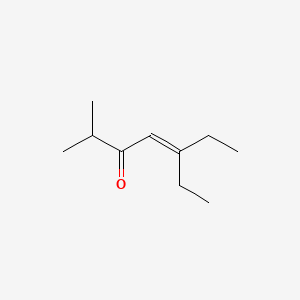
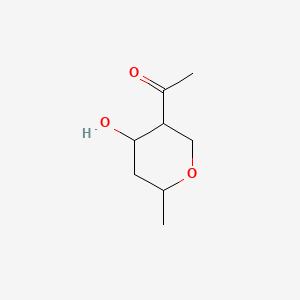
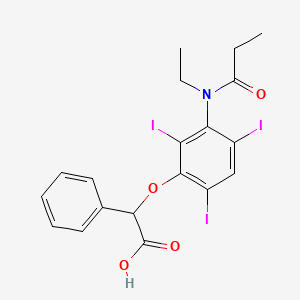
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethyl-6-methylphenyl)-](/img/structure/B13812462.png)
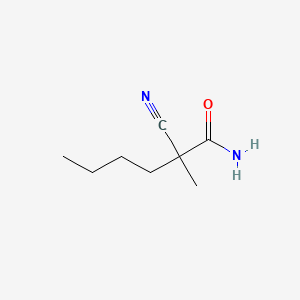
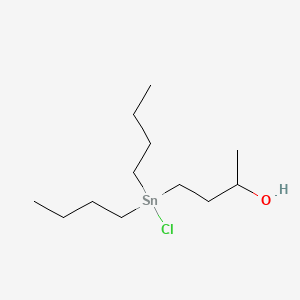

![Butyl 2-[(cyclohexylcarbamoyl)amino]cyclopent-1-ene-1-carboxylate](/img/structure/B13812496.png)
![7,9,10-trimethylbenzo[c]acridine](/img/structure/B13812501.png)
